Methyl3,3-dimethylbutanimidate
Description
Methyl 3,3-dimethylbutanimidate is an organoimidate derivative characterized by a branched 3,3-dimethylbutane backbone and an imidate functional group (R-O-C=N-R). This compound is primarily utilized in organic synthesis as a reactive intermediate. For example, it serves as a precursor in multicomponent reactions (MCRs), such as the Passerini reaction, where it participates in forming complex molecules like hexafluoroisopropyl-substituted imidates . Its structure enables nucleophilic substitution reactions due to the electron-withdrawing nature of the imidate group, making it valuable for constructing amides, amidines, and heterocycles .
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
methyl 3,3-dimethylbutanimidate |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)5-6(8)9-4/h8H,5H2,1-4H3 |
InChI Key |
HNRQRGXENFLZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethylbutanimidate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoyl chloride with methanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired imidate ester.
Industrial Production Methods
In an industrial setting, the production of methyl 3,3-dimethylbutanimidate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethylbutanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylbutanoic acid.
Reduction: Formation of 3,3-dimethylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-dimethylbutanimidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethylbutanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3,3-Dimethylbutanoate
- Molecular Formula : C₈H₁₆O₂
- Functional Group : Ester (R-CO-O-R)
- CAS RN : 6662-79-9
- Key Differences: Ethyl 3,3-dimethylbutanoate is an ester derivative, whereas methyl 3,3-dimethylbutanimidate contains an imidate group (O-C=N). Esters like this are more hydrolytically stable and less reactive than imidates, making them suitable for applications in fragrances, solvents, or plasticizers . Synthesis: Typically synthesized via esterification of 3,3-dimethylbutanoic acid with ethanol, contrasting with the imidate’s preparation via Passerini reactions using isocyanides and aldehydes .
Methyl 3,3-Dimethylbutanoate
- Molecular Formula : C₇H₁₄O₂
- Functional Group : Ester
- Relevance : Shares the same branched carbon backbone as methyl 3,3-dimethylbutanimidate but differs in functional group.
- Applications : Used in pharmaceutical intermediates and flavoring agents due to its stability and low toxicity .
- Reactivity : Lacks the electrophilic imidate nitrogen, making it less reactive in nucleophilic substitutions compared to methyl 3,3-dimethylbutanimidate .
3,3-Dimethyl-2-butanol
1-Butyl-3-methylimidazolium Acetate
- Molecular Formula : C₁₀H₁₈N₂O₂
- Functional Group : Ionic liquid (imidazolium cation + acetate anion)
- CAS RN : 284049-75-8
- Used as a green solvent or catalyst in biphasic reactions, contrasting with the covalent reactivity of imidates .
Structural and Functional Group Analysis
Methyl 3,3-Dimethylbutanimidate
Ethyl 3,3-Dimethylbutanoate
- Synthesis: Produced via esterification of 3,3-dimethylbutanoic acid with ethanol under acid catalysis .
- Reactivity : Undergoes hydrolysis to carboxylic acids or transesterification but lacks the nitrogen-mediated reactivity of imidates .
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